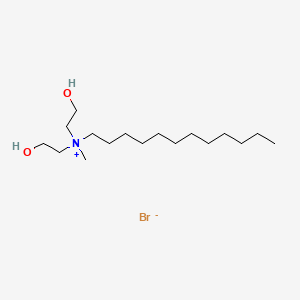

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acrylamide derivatives were prepared using diethanolamine . Another study reported the synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides using diethanolamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-bis(2-hydroxyethyl) alkylamines, a class of compounds to which this compound belongs, have been studied. Isotherms of surface tension of a homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained . Another source provides some information on the physical and chemical properties of a related compound, N,N-di(2-hydroxyethyl)dodecanamide .

科学的研究の応用

Surfactant Synthesis

N,N-Bis(2-hydroxyethyl): compounds, including the one , are often used in the synthesis of surfactants. These surfactants have a wide range of applications, from detergents to emulsifiers in various industrial processes. The compound’s structure allows it to reduce surface tension between two liquids or a liquid and a solid, making it an essential component in cleaning and personal care products .

Catalyst in Biodiesel Production

The compound serves as a catalyst in the production of biodiesel. It facilitates the transesterification of triglycerides, which are found in vegetable oils and animal fats, into fatty acid methyl esters (FAMEs). This reaction is crucial for converting renewable biological sources into usable fuel, contributing to sustainable energy initiatives .

Cosmetics Industry

In the cosmetics industry, this compound is utilized for its emollient properties. It helps in creating creams and lotions that are smooth and easily absorbed by the skin. Its molecular structure contributes to the retention of moisture, improving skin hydration and texture .

Pharmaceutical Applications

Due to its amphiphilic nature, N,N-Bis(2-hydroxyethyl) derivatives are used in pharmaceutical formulations. They can act as drug carriers, enhancing the solubility and bioavailability of hydrophobic drugs. This improves the efficacy of drug delivery systems and can be pivotal in the development of new medications .

Corrosion Inhibition

This compound has potential applications as a corrosion inhibitor. It can form a protective layer on metal surfaces, preventing oxidation and degradation. This property is particularly valuable in industries where metal components are exposed to corrosive environments .

Lubricants and Foam-Control Agents

The lubricating properties of N,N-Bis(2-hydroxyethyl) compounds make them suitable for use in lubricants, reducing friction between moving parts. Additionally, they can serve as foam-control agents in various industrial processes, preventing the formation of unwanted foam and ensuring the smooth operation of machinery .

Safety and Hazards

将来の方向性

Future research could focus on the synthesis, characterization, and application of this compound and related compounds. For instance, a study reported the one-pot solvent-free synthesis of N,N-bis(2-hydroxyethyl) alkylamide from triglycerides using zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst .

作用機序

Target of Action

The primary target of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is hematite ores . Hematite ores are a primary source of iron, and this compound has been introduced in the reverse flotation of these ores .

Mode of Action

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide interacts with its targets primarily through hydrogen bonding and electrostatic interaction . The compound exhibits high surface activity, which enhances its interaction with the hematite ores .

Biochemical Pathways

The interaction of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide with hematite ores affects the flotation separation process . This process is a part of the broader pathway of mineral processing, where the compound’s interaction with hematite ores leads to their separation from other minerals .

Result of Action

The action of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide results in the efficient separation of hematite ores in a wide pH value range . This separation process is crucial for the extraction of iron from the ores .

Action Environment

The action of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is influenced by environmental factors such as pH . The compound exhibits effective hematite ore separation within a wide pH value range, indicating its stability and efficacy under varying environmental conditions .

特性

IUPAC Name |

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGJWBFWUITOJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510557 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

CAS RN |

57122-49-3 | |

| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

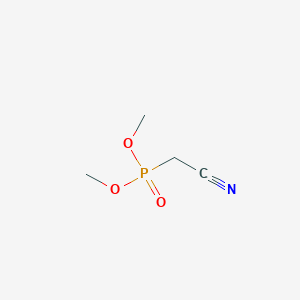

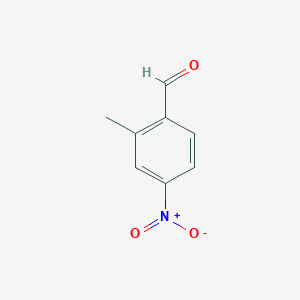

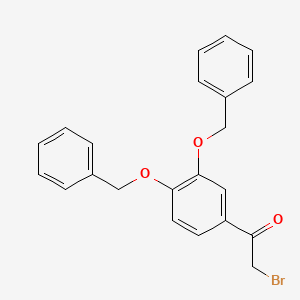

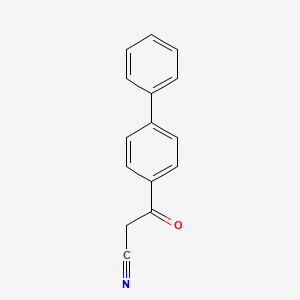

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)